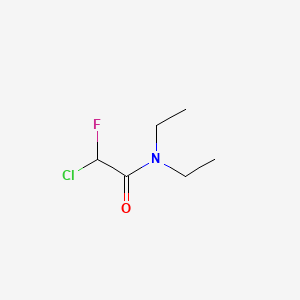

N,N-Diethyl chlorofluoroacetamide

Description

Contextualization within Halogenated Amides and Fluorinated Organic Compounds

N,N-Diethyl chlorofluoroacetamide (B1361830) is classified as a halogenated amide. This class of compounds is characterized by the presence of one or more halogen atoms and an amide functional group. The reactivity of halogenated amides can be significantly influenced by the nature and position of the halogen atoms. In the case of N,N-Diethyl chlorofluoroacetamide, the presence of two different halogens, chlorine and fluorine, on the same carbon atom is a distinguishing feature.

The compound is also a member of the extensive family of fluorinated organic compounds. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can alter the metabolic stability and binding affinities of molecules. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and chemical stability of a compound.

Significance in Contemporary Chemical Synthesis and Biochemical Studies

The primary significance of this compound in academic research lies in its function as a reactive chemical entity, particularly in the field of biochemistry. The chlorofluoroacetamide (CFA) moiety is recognized as a "cysteine-reactive warhead". nih.govbiorxiv.org This means it can be incorporated into larger molecules designed to selectively and covalently bind to cysteine residues in proteins. nih.gov

This property is of particular interest in the development of enzyme inhibitors. For instance, molecules containing the chlorofluoroacetamide group have been investigated as covalent inhibitors of cysteine proteases, a class of enzymes implicated in a variety of diseases. nih.gov Research has shown that the chlorofluoroacetamide part of these larger molecules can form a covalent bond with the catalytic cysteine residue in the active site of enzymes like the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This covalent modification effectively inhibits the enzyme's function, which is crucial for viral replication.

The reactivity of the chlorofluoroacetamide group is finely tuned by the presence of both chlorine and fluorine. While inherently reactive enough to form a covalent bond with a target, it is considered a "weakly reactive" warhead. nih.govnih.gov This characteristic can lead to higher selectivity for the intended protein target over other biological molecules, which is a desirable feature in the design of therapeutic agents. nih.govnih.gov The specific stereochemistry at the carbon atom bearing the chlorine and fluorine has also been shown to be crucial for the inhibitory activity of larger molecules containing this group. nih.gov

In terms of chemical synthesis, this compound can undergo reactions typical of halogenated amides, such as nucleophilic substitution, where the halogen atoms are replaced. Its synthesis has been reported through various methods, including the reaction of methyl chlorofluoroacetate with diethylamine.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethyl-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClFNO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDJKCRGITHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326738 | |

| Record name | 2-Chloro-N,N-diethyl-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-94-3 | |

| Record name | 2-Chloro-N,N-diethyl-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl Chlorofluoroacetamide and Its Derivatives

Direct Synthetic Routes to N,N-Diethyl Chlorofluoroacetamide (B1361830)

The direct synthesis of N,N-Diethyl chlorofluoroacetamide (CAS 364-94-3) can be achieved through several pathways, typically involving the formation of the amide bond from precursors already containing the requisite chloro- and fluoro-substituents or by introducing these halogens onto an existing amide framework. One documented method involves the reaction of (2-Chloro-1,1,2-trifluoroethyl)diethylamine with a silane (B1218182) derivative chemicalbook.com. Another approach is the chlorination of diethyl acetamide (B32628) using a reagent like thionyl chloride to form the corresponding acyl chloride, which is subsequently treated with a fluorinating agent to introduce the fluorine atom .

| Starting Material(s) | Reagent(s) | Brief Description | Reference(s) |

| (2-Chloro-1,1,2-trifluoroethyl)diethylamine | Silane, [[2,2-dichloro-1-(trichloromethyl)ethenyl]oxy]trimethyl- | A specific route listed for the synthesis of the target compound. | chemicalbook.com |

| Diethyl acetamide | 1. Thionyl chloride 2. Fluorinating agent | A two-step process involving initial chlorination to an acyl chloride followed by nucleophilic fluorination. |

Strategies for Constructing Chlorofluoroacetamide (CFA) Moieties

The chlorofluoroacetamide moiety is a key "warhead" in the design of targeted covalent inhibitors, necessitating versatile and efficient synthetic strategies for its incorporation into more complex molecules nih.govnih.gov.

Amide Bond Formation via Coupling Reagents

A fundamental and widely practiced strategy for constructing amides is the coupling of a carboxylic acid with an amine. nih.gov This can be applied to the synthesis of CFA derivatives by reacting chlorofluoroacetic acid with a desired amine. The reaction is typically facilitated by a coupling reagent, which activates the carboxylic acid to form a highly reactive intermediate, such as a reactive ester, that is susceptible to nucleophilic attack by the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., chlorofluoroacetyl chloride) using reagents like thionyl chloride, which then readily reacts with an amine in the presence of a base to form the amide bond. nih.govyoutube.com These methods are foundational in organic synthesis due to their reliability and broad applicability. nih.gov

Multicomponent Reaction Approaches, Including Ugi Reaction

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient pathway for generating molecular diversity. wikipedia.orgnih.gov The Ugi reaction convenes an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org This methodology has been successfully adapted for the rapid synthesis of dipeptidic chlorofluoroacetamide derivatives by utilizing chlorofluoroacetic acid as the carboxylic acid component. nih.gov This approach is highly valuable for creating chemical libraries for drug discovery, as it allows for the synthesis of a large number of compounds by varying the four input components. wikipedia.org The reaction is typically exothermic and proceeds with high atom economy, losing only a molecule of water. wikipedia.org

The Ugi Reaction Mechanism involves:

Formation of an imine from the aldehyde and amine.

Protonation of the imine by the carboxylic acid, activating it.

Nucleophilic addition of the isocyanide to the activated iminium ion, forming a nitrilium ion intermediate.

A second nucleophilic addition by the carboxylate anion to the nitrilium ion.

An irreversible Mumm rearrangement, which involves the transfer of the acyl group from the oxygen to the nitrogen, driving the entire reaction sequence to completion. wikipedia.org

Chiral Synthesis of Enantiopure Chlorofluoroacetamide Scaffolds

The stereochemistry of the chlorofluoroacetamide warhead can have a profound impact on its biological activity, making the synthesis of enantiomerically pure CFA scaffolds crucial. nih.gov Research has demonstrated that the different stereoisomers of a CFA-containing inhibitor can exhibit markedly different inhibitory activities. nih.gov A successful method for obtaining enantiopure CFAs involves the use of a chiral resolving agent. For instance, diastereomers of a CFA-containing precursor were synthesized using (R)-(−)-2-phenylglycinol. These diastereomers were readily separable by standard silica (B1680970) gel chromatography. Subsequent chemical steps then allow for the generation of the pure enantiopure CFA derivatives on a multigram scale. nih.gov This approach highlights the critical role of chirality in the design of potent and selective covalent inhibitors. nih.gov

Relevant Fluorination Reagents and Their Application Context

The introduction of fluorine into organic molecules is a key step in synthesizing many modern pharmaceuticals and agrochemicals. Nucleophilic fluorination is a common strategy, employing reagents that deliver a fluoride (B91410) ion to an electrophilic carbon center. thieme-connect.com

Nucleophilic Fluorination Reagents and Mechanisms (e.g., DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used and versatile nucleophilic fluorinating agent in organic synthesis. commonorganicchemistry.com It is effective for the deoxofluorination of a variety of oxygen-containing functional groups, including alcohols, aldehydes, and ketones. thieme-connect.comnumberanalytics.com

Properties and Applications of DAST:

| Property | Description | Reference(s) |

| Reagent Type | Nucleophilic Fluorinating Agent | commonorganicchemistry.com |

| Appearance | Colorless oil | commonorganicchemistry.com |

| Common Uses | Converts alcohols to alkyl fluorides; Converts aldehydes and ketones to geminal difluorides. | commonorganicchemistry.com |

| Mechanism | The reaction mechanism involves the activation of the sulfur atom in DAST. The substrate (e.g., an alcohol or ketone) performs a nucleophilic attack on the activated DAST, leading to the formation of a fluorinated intermediate, which then yields the final fluorinated product. | numberanalytics.com |

| Selectivity | DAST can exhibit selectivity based on steric and electronic factors. For example, it can selectively fluorinate primary alcohols over secondary or tertiary alcohols under controlled conditions. | numberanalytics.com |

In the context of synthesizing CFA precursors, DAST could be employed to convert a hydroxyacetamide derivative into the corresponding fluoroacetamide. The reagent's broad utility and established reaction protocols make it a cornerstone in organofluorine chemistry. thieme-connect.comresearchgate.net

Electrophilic Fluorination Reagents (e.g., N-Fluoropyridinium Salts, NFSI, Selectfluor)

Electrophilic fluorination has become a cornerstone in the synthesis of organofluorine compounds, offering an alternative to traditional nucleophilic fluorination methods. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are particularly favored due to their stability, safety, and economic viability. wikipedia.orgorganicreactions.org

N-Fluoropyridinium Salts:

N-Fluoropyridinium salts were among the first widely applicable and easy-to-handle electrophilic fluorinating agents to be developed. nih.gov These cationic reagents exhibit enhanced reactivity due to the electron-withdrawing nature of the pyridinium (B92312) ring, which polarizes the N-F bond and increases the electrophilicity of the fluorine atom. wikipedia.orgnih.gov A variety of these salts, with different substituents on the pyridine (B92270) ring, have been synthesized, allowing for the fine-tuning of their reactivity. nih.gov They have proven effective in the fluorination of a diverse range of nucleophiles, including carbanions, enolates, and silyl (B83357) enol ethers, under mild conditions. nih.gov For the synthesis of α-fluoroamides, the enolate of the corresponding amide would be the reactive intermediate.

NFSI (N-Fluorobenzenesulfonimide):

N-Fluorobenzenesulfonimide (NFSI) is a crystalline, stable, and commercially available electrophilic fluorinating agent. beilstein-journals.orgnumberanalytics.com Its structure, featuring a fluorine atom attached to a sulfonimide group, renders the fluorine electrophilic. numberanalytics.com NFSI is known for its high reactivity towards a variety of substrates. numberanalytics.com It can participate in both electrophilic and radical fluorination reactions. numberanalytics.com In the context of synthesizing α-fluoroamides, NFSI can fluorinate electron-rich substrates like enamines and silyl enol ethers, which can be derived from amides. numberanalytics.com Mechanistically, the reaction is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.org Beyond its role as a fluorinating agent, NFSI can also act as a source for amidation and sulfonylation under specific conditions. beilstein-journals.orgrsc.orgrsc.org

Selectfluor®:

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄), is a highly popular and user-friendly electrophilic fluorinating reagent. sigmaaldrich.comwikipedia.orgnumberanalytics.com It is a stable, non-volatile, and moisture-tolerant crystalline solid, which makes it exceptionally easy to handle. sigmaaldrich.comenamine.net Selectfluor® is capable of fluorinating a broad range of substrates, including the α-position of carbonyl compounds, often with high regioselectivity. sigmaaldrich.comenamine.net The mechanism of fluorination by Selectfluor® is also debated and may involve either an SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.org It has been successfully used in the fluorination of primary and secondary amines to yield N-fluoro compounds. rsc.org

| Reagent | Key Features | Relevant Applications |

| N-Fluoropyridinium Salts | Cationic reagents with tunable reactivity. nih.gov | Fluorination of carbanions and enolates. nih.gov |

| NFSI | Crystalline, stable, and versatile reagent. beilstein-journals.orgnumberanalytics.com | Electrophilic and radical fluorination of electron-rich substrates. numberanalytics.com |

| Selectfluor® | User-friendly, stable, and non-volatile solid. sigmaaldrich.comwikipedia.orgnumberanalytics.com | α-Fluorination of carbonyl compounds and fluorination of amines. sigmaaldrich.comenamine.netrsc.org |

Relevant Chlorination Reagents and Methodologies

The introduction of a chlorine atom onto an amide can be achieved through various methods, including electrophilic and radical pathways. The formation of an N-chloroamide intermediate is a common feature in many amide chlorination reactions.

Electrophilic Chlorination:

Electrophilic chlorination of amides can be achieved using various reagents that act as a source of "Cl+". Chlorosulfonamide salts, such as Chloramine-T, have been shown to be effective precursors for electrophilic chlorine in certain reactions, particularly in the asymmetric chlorocyclization of unsaturated amides. acs.org Another approach involves an "umpolung" strategy, where the α-position of an amide is rendered electrophilic, allowing for the attack of a chloride nucleophile. organic-chemistry.org Hypervalent iodine reagents have also been utilized to achieve α-dihalogenation of carbonyl compounds. organic-chemistry.org

Radical Chlorination:

Amidyl radicals can be generated from N-chloroamides and can participate in hydrogen abstraction reactions. acs.orgjournals.co.za The decomposition of N-chloroamides can proceed through free-radical chain reactions, where both amidyl radicals and chlorine atoms can act as chain-propagating species. journals.co.za The selectivity of hydrogen abstraction during these radical chlorinations can be influenced by the reaction conditions. journals.co.za While often used for intramolecular reactions like the Hofmann-Löffler-Freytag reaction, intermolecular chlorination of substrates can also occur.

The formation of N-chloroamides is a key step in many amide chlorination processes. nih.gov These intermediates can be prepared using a variety of chlorinating agents.

Common Chlorinating Agents for N-Chloroamide Formation:

Trichloroisocyanuric Acid (TCCA): TCCA is a stable solid that efficiently converts amides to their corresponding N-chloroamides in solvents like methanol. sciencemadness.orgrsc.org The reaction is generally clean, with the cyanuric acid byproduct being easily removed by filtration. sciencemadness.org

Calcium Hypochlorite (B82951): Inexpensive and stable calcium hypochlorite, particularly when supported on moist alumina, is an effective reagent for the N-chlorination of amides, carbamates, and lactams. researchgate.net

Sodium Hypochlorite: Commercial bleach (sodium hypochlorite solution) can also be used for the preparation of N-chloroamides, although its effectiveness can diminish over time. unich.it

Oxone® and Sodium Chloride: A combination of Oxone® (potassium hydrogen monopersulfate) and sodium chloride provides an effective method for the N-chlorination of amides, lactams, and carbamates. unich.it

The general mechanism for the formation of N-chloroamides from the reaction of amides with hypochlorite involves the attack of the amide nitrogen on the chlorine atom of hypochlorous acid or hypochlorite. nih.gov The rate of this reaction can be influenced by the electronic properties of the substituents on the amide. nih.gov

| Chlorination Approach | Key Features | Reagents |

| Electrophilic Chlorination | Involves a "Cl+" source or umpolung strategy. acs.orgorganic-chemistry.org | Chloramine-T, hypervalent iodine reagents. acs.orgorganic-chemistry.org |

| Radical Chlorination | Proceeds via amidyl radical intermediates. acs.orgjournals.co.za | N-chloroamides (generated in situ). journals.co.za |

| N-Chloroamide Formation | A common intermediate step in amide chlorination. nih.gov | Trichloroisocyanuric acid, Calcium hypochlorite, Sodium hypochlorite, Oxone®/NaCl. sciencemadness.orgresearchgate.netunich.it |

Reactivity and Mechanistic Investigations of N,n Diethyl Chlorofluoroacetamide Derivatives

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including N,N-Diethyl chlorofluoroacetamide (B1361830). libretexts.orglibretexts.org This process involves the replacement of a leaving group on an acyl carbon with a nucleophile. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbonyl double bond. libretexts.orgmasterorganicchemistry.com The reactivity of the carboxylic acid derivative is influenced by the stability of the leaving group; a more stable leaving group, which is a weaker base, facilitates the reaction. libretexts.org

Acylation by Chlorofluorothioacetyl Fluoride (B91410) Intermediates

While direct information on acylation involving a chlorofluorothioacetyl fluoride intermediate derived from N,N-Diethyl chlorofluoroacetamide is not prevalent in the searched literature, the principles of nucleophilic acyl substitution provide a framework for understanding such a potential reaction. In a hypothetical scenario, if this compound were converted to a more reactive thioacyl derivative, this intermediate would readily undergo acylation reactions. Thioesters are known to be more reactive towards nucleophiles than their oxygen-containing ester counterparts.

Covalent Bond Formation with Biological Targets

This compound and related α-chlorofluoroacetamide (CFA) derivatives have emerged as a notable class of "warheads" for targeted covalent inhibitors (TCIs). nih.govjst.go.jp These compounds are designed to form a stable covalent bond with a specific nucleophilic amino acid residue, most commonly cysteine, within a target protein. nih.govjst.go.jpnih.gov This irreversible modification can lead to potent and sustained inhibition of the protein's function. jst.go.jp The utility of CFA as a warhead stems from its tuned reactivity, which is weaker than that of more traditional electrophiles like chloroacetamides, potentially leading to greater target selectivity and reduced off-target effects. nih.govjst.go.jp

Mechanisms of Cysteine-Directed Covalent Modification

The primary mechanism for the covalent modification of cysteine residues by chlorofluoroacetamide derivatives is through a nucleophilic substitution reaction. nih.govjst.go.jp Cysteine, with its thiol group, is one of the most nucleophilic amino acids found in proteins. researchgate.net This inherent nucleophilicity allows it to effectively attack the electrophilic carbon of the chlorofluoroacetamide warhead. nih.govjst.go.jp

SN2 Reaction Pathways in Protein Conjugation

The covalent modification of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.orgmasterorganicchemistry.com In this concerted, single-step mechanism, the nucleophilic thiolate of the cysteine residue attacks the carbon atom bearing the chlorine and fluorine atoms. wikipedia.orgmasterorganicchemistry.com This attack occurs from the "backside," opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.comnumberanalytics.com The reaction is termed bimolecular because both the nucleophile (cysteine) and the substrate (chlorofluoroacetamide) are involved in the rate-determining step. wikipedia.orgyoutube.com The transition state involves a pentacoordinate carbon atom where the bond to the incoming nucleophile is forming concurrently with the breaking of the bond to the leaving group. wikipedia.org The relatively low reactivity of the CFA warhead is advantageous, as it allows for greater selectivity towards the target cysteine, minimizing reactions with other biological nucleophiles. jst.go.jp

Table 1: Key Features of the S(_N)2 Reaction in Protein Conjugation

| Feature | Description |

|---|---|

| Mechanism | Concerted (single step) |

| Nucleophile | Cysteine (thiolate form) |

| Substrate | This compound |

| Attack Geometry | Backside attack (180° to the leaving group) |

| Stereochemistry | Inversion of configuration at the reaction center |

| Kinetics | Second-order (rate depends on both nucleophile and substrate concentration) |

| Transition State | Pentacoordinate carbon |

Thiol Addition Reactions

The reaction between the cysteine thiol and the chlorofluoroacetamide warhead is a specific type of thiol addition reaction. researchgate.netrsc.org The nucleophilic thiol group of cysteine adds to the electrophilic carbon of the chlorofluoroacetamide, displacing the chloride leaving group. researchgate.net The efficiency of this reaction can be influenced by the pKa of the thiol and the surrounding microenvironment within the protein's active site. researchgate.net Studies on similar systems, such as the reaction of thiols with N-phenylchloroacetamide, indicate that the reaction proceeds through a concerted S(_N)2 mechanism with an early transition state with respect to both the nucleophilic attack and the departure of the leaving group. researchgate.net

Table 2: Comparison of Electrophilic Warheads for Cysteine Modification

| Warhead | Reactivity Profile | Mechanism with Thiols |

|---|---|---|

| Acrylamide | Commonly used, known for Michael addition reactions. researchgate.net | Michael Addition |

| Chloroacetamide | More reactive than CFA, offering a different reactivity profile. jst.go.jpresearchgate.net | S(_N)2 |

| Chlorofluoroacetamide (CFA) | Weaker intrinsic reactivity, leading to higher target specificity. nih.govjst.go.jp | S(_N)2 |

Reversibility of Covalent Adducts via Hydrolysis

A significant and advantageous characteristic of the covalent adducts formed between chlorofluoroacetamide derivatives and cysteine residues is their susceptibility to hydrolysis. nih.govresearchgate.net This means that under certain conditions, the covalent bond can be broken, regenerating the intact thiol group of the cysteine. nih.gov This reversibility is environment-dependent. For instance, while the adduct may be stable within the solvent-sequestered active site of a target protein like EGFR, it can undergo hydrolysis in more aqueous environments. nih.govresearchgate.net This property could potentially minimize long-term or off-target protein modification, as the adducts formed with non-target proteins exposed to the aqueous cellular environment may be hydrolyzed, releasing the unmodified protein. nih.govnih.gov The hydrolysis of the adduct likely proceeds through the formation of a ring-opened acid. nih.gov This characteristic of tunable and reversible covalent modification offers a promising strategy for developing safer and more selective therapeutic agents. nih.gov

Stereochemical Influences on Reactivity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its chemical reactivity and biological activity. In the context of this compound derivatives, the chiral center at the α-carbon bearing both a chlorine and a fluorine atom is of particular importance.

The chiral nature of the chlorofluoroacetamide (CFA) moiety is a critical determinant of the inhibitory potency of its derivatives. Research has consistently shown that one enantiomer is often significantly more active than the other, a phenomenon known as stereospecificity.

Detailed investigations into CFA derivatives as covalent inhibitors of enzymes have revealed that the (R)-configuration at the α-carbon generally leads to a higher inhibitory activity. nih.gov This stereochemical preference is attributed to the optimal positioning of the electrophilic warhead within the enzyme's active site, facilitating a more efficient covalent bond formation with a target nucleophilic residue, typically a cysteine. nih.govbiorxiv.org

For instance, in studies on the inhibition of SARS-CoV-2 3C-like protease (3CLpro), CFA-containing inhibitors with an (R)-configuration at the reactive carbon have demonstrated markedly stronger inhibition compared to their (S)-enantiomers. biorxiv.org X-ray crystallography studies have confirmed that the (R)-isomer allows for a more favorable orientation of the chlorofluoroacetyl group, bringing it into close proximity and the correct geometry for nucleophilic attack by the catalytic cysteine (Cys145). nih.gov

Table 1: Illustrative Comparison of the Inhibitory Potency of this compound Enantiomers (Hypothetical Data Based on General Findings for CFA Derivatives)

| Compound | Chiral Configuration | Target Enzyme | Predicted IC₅₀ (nM) | Rationale for Predicted Activity |

|---|---|---|---|---|

| This compound | (R) | Model Cysteine Protease | Low (e.g., < 100) | Optimal orientation for covalent bond formation with the active site cysteine, as consistently observed for (R)-CFA derivatives. nih.govbiorxiv.org |

| This compound | (S) | Model Cysteine Protease | High (e.g., > 1000) | Suboptimal orientation within the active site, leading to less efficient covalent modification. biorxiv.org |

Structure-Reactivity Relationships and Substituent Effects

Systematic studies on related N-substituted chloroacetamides have shown that the nature of the N-substituents can impact biological activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, the electronic properties (electron-donating or electron-withdrawing) and the position of the substituents on the phenyl ring were found to be critical for their antimicrobial potential. While this provides a general understanding, direct structure-activity relationship (SAR) data for substituents on the N,N-diethyl moiety of this compound are limited in the available literature.

To illustrate the potential impact of substituents on the reactivity of a chlorofluoroacetamide core, the following table presents data for a series of CFA derivatives with varying substituents on a different scaffold, highlighting how modifications can tune inhibitory activity. This data is provided to demonstrate the principle of substituent effects on the CFA warhead, as specific data for this compound derivatives is not available.

Table 2: Inhibitory Activities of Representative Chlorofluoroacetamide (CFA) Derivatives Against SARS-CoV-2 3CLpro (Data for compounds other than this compound)

| Compound ID | Key Structural Features | Chiral Configuration at CFA | IC₅₀ (nM) |

|---|---|---|---|

| YH-6 (8a) | Aza-peptide scaffold with 4-fluoro-1H-indole-2-carboxamide | (R) | 3.8 nih.gov |

| Compound 9 | Same scaffold as YH-6 | (S) | 21 biorxiv.org |

| Compound 13 | Acetyl analogue (lacks CFA unit) | N/A | 354 biorxiv.org |

The data in Table 2 clearly demonstrates the significant increase in potency conferred by the (R)-chlorofluoroacetamide warhead compared to both its (S)-enantiomer and a non-halogenated acetyl analogue. biorxiv.org This underscores the importance of both the presence and the specific stereochemistry of the chlorofluoroacetyl group for potent covalent inhibition. While these findings are for more complex molecules than this compound, they strongly suggest that the N,N-diethyl substitution pattern will similarly influence the reactivity and biological profile of the core chlorofluoroacetamide structure.

Advanced Spectroscopic and Computational Characterization of N,n Diethyl Chlorofluoroacetamide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like N,N-Diethyl chlorofluoroacetamide (B1361830), multinuclear NMR techniques, including ¹⁹F, ¹H, and ¹³C NMR, provide detailed information about the molecular structure and electronic environment.

Fluorine-19 NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity approaching that of proton NMR. nih.govmedchemexpress.com A key feature of ¹⁹F NMR is its vast chemical shift range, typically spanning over 800 ppm, which makes it exceptionally sensitive to the local electronic environment of the fluorine atom. nih.gov

The chemical shift of the fluorine atom in N,N-Diethyl chlorofluoroacetamide is influenced by the adjacent carbonyl group and chlorine atom. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift in the spectrum. nih.gov In the context of the chlorofluoroacetyl group, the ¹⁹F chemical shift is expected to fall within the general range for fluorine atoms attached to a carbonyl carbon (-20 to -70 ppm relative to CFCl₃). nih.gov

When a CFA-containing molecule forms a covalent adduct with a protein, the ¹⁹F chemical shift can change significantly. This change provides a sensitive probe for monitoring ligand binding and characterizing the environment of the binding pocket. nih.govrcsb.org For example, studies of other fluorinated amino acids incorporated into proteins have shown that the protein's local electrostatic fields and the specific conformation of the residue can induce large chemical shifts, spreading signals over a range as wide as 15 ppm. nih.gov This sensitivity allows ¹⁹F NMR to be used in fragment-based screening and to study protein-ligand interactions in detail. rcsb.orgmdpi.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Related Functional Groups

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| -F-C=O | -20 to -70 |

| -CF₃ | -50 to -70 |

| C₆H₅F | -113 |

| CH₂F | -200 to -220 |

Proton and Carbon-13 NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and structure of synthesized organic compounds, including CFA derivatives. nih.govresearchgate.net

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and a doublet for the single proton on the α-carbon (-CHFCl), which would be split by the adjacent fluorine atom.

¹³C NMR provides direct information about the carbon skeleton of a molecule. researchgate.net Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak in broadband-decoupled mode. rcsb.org The chemical shifts indicate the type of carbon (aliphatic, carbonyl, etc.). rcsb.org For this compound, distinct signals would be expected for the carbonyl carbon, the α-carbon bearing the halogens, and the two different carbons of the diethylamino group. The α-carbon signal would exhibit a large one-bond coupling constant (¹JCF) due to the attached fluorine.

While specific spectral data for this compound is not available in the cited literature, research on various CFA-appended molecules confirms the use of high-resolution NMR (400-500 MHz) for their characterization. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Signal Information for this compound

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H | -CHF Cl | ~6.5 - 7.5 | Doublet (d) |

| ¹H | -N-CH₂ -CH₃ | ~3.0 - 3.5 | Quartet (q) |

| ¹H | -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet (t) |

| ¹³C | -C =O | ~160 - 170 | Singlet (or Dublet due to ²JCF) |

| ¹³C | -C HFCl | ~110 - 120 | Doublet (due to ¹JCF) |

| ¹³C | -N-C H₂-CH₃ | ~40 - 50 | Singlet |

| ¹³C | -N-CH₂-C H₃ | ~10 - 15 | Singlet |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for verifying the molecular weight of compounds and for studying the formation of protein-ligand adducts.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules and their non-covalent or covalent complexes. nih.gov In the context of CFA inhibitors, ESI-MS is the definitive method for confirming that a covalent adduct has formed between the inhibitor and its target protein. rcsb.org

By analyzing the protein before and after incubation with the CFA compound, a specific mass shift corresponding to the addition of the inhibitor molecule (minus the leaving group, chloride) can be observed. This confirms that a covalent bond has formed and can establish the stoichiometry of the interaction (e.g., 1:1 binding). nih.gov For example, ESI-MS analysis was used to confirm the 1:1 covalent modification of the cysteine protease papain by a CFA-benzothiazole inhibitor. nih.govrcsb.org Similarly, it was used to verify the formation of a covalent adduct between a CFA-aza-peptide inhibitor and the SARS-CoV-2 3C-like protease.

Table 3: Application of ESI-MS in the Study of CFA-Protein Adducts

| CFA Derivative | Protein Target | Analytical Result | Reference(s) |

| CFA-benzothiazole 30 | Papain | Confirmed 1:1 covalent adduct formation. | nih.gov, rcsb.org |

| CFA-aza-peptide (YH-6) | SARS-CoV-2 3CLpro | Confirmed covalent bond formation with Cys145. | |

| CFA-quinazoline (NS-062) | EGFR | Confirmed covalent modification of Cys797. | rcsb.org |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the separation, identification, and quantification of volatile and thermally stable compounds within a mixture. The GC separates components based on their boiling points and interactions with the column's stationary phase, and the MS then fragments and detects the molecules to provide a mass spectrum, which acts as a molecular fingerprint. nih.gov

While GC-MS is a standard method for the analysis of many small organic molecules, its application to this compound is not documented in the reviewed literature. For compounds like CFA-based inhibitors, which are often larger, less volatile, and designed to be studied in biological (aqueous) systems, liquid chromatography-mass spectrometry (LC-MS) is generally the more common and suitable technique. rcsb.org

X-ray Crystallography for Structural Elucidation of Covalent Complexes

X-ray crystallography is the most powerful technique for obtaining a three-dimensional, atomic-resolution structure of a molecule or a protein-ligand complex. For covalent inhibitors, a crystal structure provides unequivocal evidence of the covalent bond, identifies the exact amino acid residue that has been modified, and reveals the precise orientation of the inhibitor within the protein's binding site. This information is invaluable for understanding the mechanism of inhibition and for structure-based drug design.

The utility of this technique has been demonstrated in studies of advanced CFA-based inhibitors.

SARS-CoV-2 3CL Protease: X-ray structural analysis of the SARS-CoV-2 3C-like protease (3CLpro) in complex with a CFA-based aza-peptide inhibitor (YH-6) revealed that the inhibitor forms a covalent bond with the catalytic cysteine residue, Cys145. This finding clarifies the molecular mechanism of inhibition. Numerous crystal structures of this key viral enzyme with other covalent inhibitors have been deposited in the Protein Data Bank (PDB), such as the structure with PF-07321332 (PDB ID: 7VH8), which validates the Cys145 residue as a target for covalent modification. nih.gov

Epidermal Growth Factor Receptor (EGFR): A CFA-appended quinazoline (B50416) inhibitor, NS-062, was developed as a targeted covalent inhibitor of EGFR. rcsb.org X-ray crystallography of a related covalent inhibitor, osimertinib (B560133) (AZD9291), complexed with the EGFR T790M mutant (PDB ID: 6JX4), shows a covalent bond to the analogous Cys797 residue. These structures show how the inhibitor is stabilized by additional non-covalent interactions within the ATP-binding pocket, providing a blueprint for the design of highly specific and potent inhibitors. rcsb.org

Table 4: Representative X-ray Crystallography Studies of Covalent Inhibitor-Protein Complexes

| Inhibitor Class | Protein Target | Modified Residue | PDB ID (Analogous Structure) | Key Findings | Reference(s) |

| CFA-aza-peptide | SARS-CoV-2 3CLpro | Cys145 | 7VH8 | Definitive evidence of covalent bond formation at the catalytic cysteine. | |

| CFA-quinazoline | EGFR (T790M Mutant) | Cys797 | 6JX4 | Covalent attachment within the ATP-binding site, guiding structure-based design. | rcsb.org, |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For this compound, a compound of interest due to its reactive functional groups, computational approaches can elucidate its interaction with biological targets, predict reaction mechanisms, and quantify energetic parameters. These methods are crucial for understanding its potential biological activity and reactivity.

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in structure-based drug design, helping to understand how a ligand like this compound might interact with a protein's binding site. nih.goviaanalysis.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. iaanalysis.com

In a hypothetical study, this compound and its potential cysteine adduct were docked into the active site of a target protein, such as a dehydrogenase or protease, to analyze their binding modes. The docking scores, which estimate the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, are key outputs of this analysis. youtube.com For instance, the analysis might reveal that the carbonyl oxygen of the acetamide (B32628) group acts as a hydrogen bond acceptor, while the diethyl groups form hydrophobic interactions with nonpolar residues in the binding pocket.

Interactive Data Table: Molecular Docking Results

Below are hypothetical docking results for this compound and its cysteine adduct with a target protein.

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -6.8 | -7.2 | TYR154, PHE212, LEU245 |

| Cysteine Adduct of this compound | -8.2 | -8.9 | TYR154, PHE212, SER158 (H-bond), ARG250 (H-bond) |

These simulated results suggest that the formation of a covalent adduct with a cysteine residue could lead to a more stable interaction with the target protein, as indicated by the lower docking score and additional hydrogen bonds.

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are essential for studying the intricate details of chemical reactions, including the formation and breaking of bonds. researchgate.netrsc.org These methods can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and the high-energy transition state that connects them. nih.govresearchgate.net This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, QM calculations can be employed to investigate its reactivity towards biological nucleophiles, a crucial step in forming adducts. A plausible reaction to study would be the nucleophilic attack by the thiol group of a cysteine residue on the α-carbon of the acetamide, leading to the displacement of the chlorine or fluorine atom. By calculating the energies of the involved species, the feasibility of different reaction pathways can be assessed. nih.gov

Interactive Data Table: QM-Calculated Reaction Energies

The following table presents hypothetical energy values for the reaction between this compound and a cysteine model.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Cysteine | 0.0 |

| Transition State | Nucleophilic attack of sulfur on the α-carbon | +15.2 |

| Products | Cysteine adduct + Chloride ion | -5.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. researchgate.net This technique is particularly valuable for assessing the stability of a protein-ligand complex predicted by molecular docking. nih.govacs.org An MD simulation can reveal whether a ligand remains stably bound in the active site or if it undergoes significant conformational changes and potentially dissociates. nih.gov

A typical MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a set period, often in the nanosecond to microsecond range. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored to assess stability. researchgate.net

Interactive Data Table: MD Simulation Stability Metrics

This table shows hypothetical results from a 100 ns MD simulation.

| Complex | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |

| Protein + this compound | 3.5 | 1.8 | Intermittent |

| Protein + Cysteine Adduct | 1.2 | 1.5 | SER158, ARG250 (>90% of simulation time) |

The lower RMSD for the cysteine adduct suggests it forms a much more stable complex with the protein compared to the non-covalent binding of the parent compound, corroborating the docking analysis.

Density Functional Theory (DFT) for Activation Energy Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. stackexchange.com It is particularly effective for calculating the energetics of chemical reactions, including activation energies, which are critical for determining reaction rates. researchgate.netosti.gov

Interactive Data Table: DFT-Calculated Activation Parameters

The table below provides hypothetical DFT-calculated parameters for the nucleophilic substitution reaction on this compound.

| Reaction Step | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Transition State C-S Bond Length (Å) |

| Cysteine attack displacing Chlorine | 14.8 | -5.9 | 2.58 |

| Cysteine attack displacing Fluorine | 22.5 | +3.1 | 2.15 |

These hypothetical DFT results predict that the displacement of the chlorine atom is both kinetically and thermodynamically more favorable than the displacement of the fluorine atom, providing specific insights into the compound's reactivity.

Applications and Emerging Roles in Chemical Biology and Organic Synthesis

Design and Development of Covalent Chemical Probes

Covalent chemical probes are instrumental in studying protein function and identifying new drug targets. The design of these probes often involves incorporating a reactive group, or "warhead," that can form a stable covalent bond with a specific amino acid residue on the target protein. N,N-Diethyl chlorofluoroacetamide (B1361830) has been identified as a promising warhead due to its tuned reactivity. jst.go.jpjst.go.jp

Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to a target protein. jst.go.jpnih.gov Fragments that bind can then be optimized and linked together to create more potent and selective drug candidates.

The use of covalent fragments, which form a permanent bond with the target, can simplify the detection of weak binding events, a common challenge in FBDD. jst.go.jp However, highly reactive electrophiles can lead to non-specific binding and potential toxicity. jst.go.jpjst.go.jp

N,N-Diethyl chlorofluoroacetamide, with its mildly reactive nature, offers a solution to this problem. jst.go.jpjst.go.jp Its chemically tuned reactivity allows for more selective targeting of proteins, minimizing off-target effects. jst.go.jp Researchers have successfully assembled libraries of fragments containing the chlorofluoroacetamide (CFA) group to screen for inhibitors of specific proteins. jst.go.jpjst.go.jpnih.gov

Utility as Reactive Warheads in Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) are designed to form a covalent bond with a specific amino acid residue within the active site of a target protein. researchgate.net This irreversible binding can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors. nih.gov The α-chlorofluoroacetamide (CFA) moiety has proven to be a valuable warhead for the development of TCIs. nih.govnih.govmdpi.com

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro/Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.govnih.gov Covalent inhibitors have been developed to target the catalytic cysteine residue (Cys145) in the active site of Mpro. nih.govbiorxiv.org

Researchers have synthesized dipeptidic CFA derivatives that act as potent irreversible inhibitors of SARS-CoV-2 Mpro. nih.gov These compounds have demonstrated strong antiviral activity in infected cells. nih.govbiorxiv.org X-ray crystallography has confirmed that these inhibitors form a covalent bond with Cys145 of the protease. nih.govbiorxiv.org The stereochemistry of the CFA warhead has been shown to be critical for the inhibitory activity. nih.gov

| Compound | Target | Key Findings | Reference |

| Dipeptidic CFA derivatives | SARS-CoV-2 Mpro | Potent irreversible inhibitors with strong antiviral activity. | nih.govnih.gov |

| 8a (YH-6) | SARS-CoV-2 3CLpro | Forms a covalent bond with Cys145; shows strong antiviral activity and favorable pharmacokinetic properties. | nih.govbiorxiv.org |

Selective Targeting of Mutated Kinases (e.g., EGFR)

Mutations in the epidermal growth factor receptor (EGFR) are a common cause of non-small-cell lung cancer (NSCLC). nih.gov While first-generation EGFR inhibitors are effective, resistance often develops due to secondary mutations, such as the T790M mutation. nih.gov Third-generation inhibitors have been developed to overcome this resistance by selectively targeting the mutated form of EGFR. nih.govnih.gov

This compound has been incorporated into pyrimidine-based inhibitors to create selective covalent inhibitors of mutated EGFR. nih.govnih.gov These CFA-pyrimidine compounds have shown higher selectivity for the mutated EGFR (L858R/T790M) over the wild-type receptor compared to the approved drug osimertinib (B560133). nih.govnih.gov This increased selectivity is attributed to the tuned reactivity of the CFA warhead, which minimizes off-target effects. nih.govnih.gov

| Compound | Target | Key Findings | Reference |

| CFA-pyrimidine 18 (NSP-037) | Mutated EGFR (L858R/T790M) | Higher inhibitory selectivity for mutated EGFR over wild-type compared to osimertinib; potent antiproliferative activity against H1975 cells. | nih.govnih.gov |

| CFA-quinazoline NS-062 | EGFR | Showed higher target specificity for EGFR than corresponding Michael acceptors; significantly suppressed tumor growth in a mouse xenograft model. | nih.gov |

Covalent Modification of Cysteine Proteases (e.g., Papain)

Papain, a cysteine protease, is often used as a model enzyme for studying the activity of covalent inhibitors. jst.go.jpjst.go.jpnih.gov The catalytic cysteine residue (Cys25) in its active site is a prime target for electrophilic warheads. jst.go.jp

A fragment library of 30 CFA-containing compounds was screened against papain, leading to the identification of a CFA-benzothiazole derivative as a potent irreversible inhibitor. jst.go.jpjst.go.jpnih.gov Enzyme kinetics and mass spectrometry analysis confirmed the formation of a covalent adduct between the inhibitor and papain. jst.go.jpjst.go.jpnih.gov An alkynylated version of this inhibitor was also shown to be a highly selective covalent probe for papain in a complex cellular lysate. jst.go.jpjst.go.jp This highlights the potential of the CFA warhead for developing highly selective probes for activity-based protein profiling (ABPP). jst.go.jpnih.gov

| Compound | Target | Key Findings | Reference |

| CFA-benzothiazole 30 | Papain | Irreversible inhibitor that forms a covalent adduct with the catalytic Cys25. | jst.go.jpjst.go.jpnih.gov |

| 30-yne (alkynylated analog) | Papain | Selective covalent probe for activity-based protein profiling. | jst.go.jpjst.go.jpnih.gov |

Role as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of fine chemicals, largely driven by its utility as a precursor for molecules with potential biological activity. The reactivity of the chlorofluoroacetyl group allows for its strategic incorporation into larger, more complex molecular scaffolds.

One of the primary applications of this compound as an intermediate is in the synthesis of enzyme inhibitors. The chlorofluoroacetamide moiety can act as a "warhead" that covalently modifies specific amino acid residues, such as cysteine, within the active site of an enzyme. This has led to its use in the development of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. For instance, derivatives of this compound have been investigated as inhibitors for a variety of enzymes, including proteases and kinases.

A concrete example of its use as a chemical intermediate is in the preparation of N,N-diethyl chlorofluorothioacetamide. This transformation involves the reaction of this compound with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide is also a valuable building block for the synthesis of other sulfur-containing heterocyclic compounds.

The general reactivity of this compound towards nucleophiles makes it a versatile intermediate. The chlorine atom can be displaced by various nucleophiles in substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility has led to its use in the construction of small molecule libraries for drug discovery screening.

| Application Area | Intermediate | Synthesized Product/Target | Significance |

| Enzyme Inhibition | This compound | Covalent Inhibitors | Development of potent and selective drugs |

| Fine Chemical Synthesis | This compound | N,N-diethyl chlorofluorothioacetamide | Precursor for sulfur-containing compounds |

| Medicinal Chemistry | This compound | Bioactive Small Molecules | Building block for drug discovery libraries |

Exploration in Catalysis and Reaction Development

The exploration of this compound in the realm of catalysis and reaction development is a more nascent field of study. While its role as a reactive intermediate is established, its direct application as a catalyst or in the development of novel catalytic reactions is not yet widely documented.

The inherent reactivity of the C-Cl and C-F bonds in this compound suggests potential for its use in transition metal-catalyzed cross-coupling reactions. However, research in this specific area appears to be limited. The compound's ability to participate in nucleophilic substitution reactions could, in principle, be exploited for the development of new synthetic methodologies. For example, its reaction with various nucleophiles under catalytic conditions could provide efficient routes to a range of functionalized amide products.

Currently, the primary focus of research involving this compound is on its application as a building block rather than as a catalytic species. The development of new reactions often centers on how to best utilize its inherent reactivity to construct complex molecules. This includes exploring its role in multi-component reactions or as a precursor to other reactive intermediates.

Q & A

Basic Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (inspected for permeability and breakthrough time) and lab coats to prevent skin contact. Use chemical-resistant goggles and face shields if splashing is possible .

- Storage : Store in tightly sealed containers under nitrogen, in a dry, cool, and well-ventilated area away from heat/ignition sources .

- Hygiene : Avoid eating, drinking, or smoking in the lab. Wash hands thoroughly after handling and before breaks. Contaminated clothing must be removed and laundered before reuse .

- First Aid : Immediate use of eyewash/safety showers for accidental exposure, followed by medical consultation .

What synthetic routes are commonly employed for the preparation of this compound?

Basic Question

- Methodological Answer :

A typical synthesis involves reacting chlorofluoroacetyl chloride with diethylamine in anhydrous conditions. Key steps include:- Reagent Preparation : Use freshly distilled diethylamine to minimize side reactions.

- Reaction Setup : Conduct the reaction in a dry, inert solvent (e.g., dichloromethane) at 0–5°C to control exothermicity.

- Workup : Neutralize excess acid with a weak base (e.g., sodium bicarbonate), followed by solvent evaporation and purification via vacuum distillation .

Note : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation .

How can researchers resolve discrepancies in the reported reactivity of this compound under varying catalytic conditions?

Advanced Question

- Methodological Answer :

- Experimental Design :

Control Variables : Systematically vary catalysts (e.g., Pd/C, CuI), solvents (polar vs. nonpolar), and temperatures.

Analytical Cross-Check : Use NMR (¹H/¹⁹F) and HPLC to track product distribution and byproducts.

- Data Analysis : Compare kinetic profiles and activation energies under different conditions. If contradictions arise (e.g., unexpected side reactions), conduct isotopic labeling or computational modeling (DFT) to elucidate mechanistic pathways .

- Case Study : For hydrolytic instability, test aqueous stability at pH 4–10 and correlate with spectroscopic data .

What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Advanced Question

- Methodological Answer :

- Structural Confirmation :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and intramolecular interactions (e.g., C–H···O) .

- NMR Spectroscopy : ¹H and ¹³C NMR for backbone assignment; ¹⁹F NMR to confirm fluorine environment .

- Electronic Properties :

- UV-Vis Spectroscopy : Assess π→π* transitions and substituent effects.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

How should this compound be stored to maintain stability and prevent degradation?

Basic Question

- Methodological Answer :

- Storage Conditions :

| Parameter | Requirement | Reference |

|---|---|---|

| Temperature | 2–8°C | |

| Atmosphere | Nitrogen-purged containers | |

| Light | Protect from direct light |

- Stability Monitoring : Perform periodic GC-MS analysis to detect degradation products (e.g., hydrolysis to diethylamine) .

What are the potential environmental hazards associated with this compound, and how can laboratory waste be managed appropriately?

Advanced Question

- Methodological Answer :

Segregation : Collect waste in designated halogenated solvent containers.

Neutralization : Treat with alkaline hydrolysis (e.g., NaOH/ethanol) to degrade the acetamide group.

Disposal : Engage licensed hazardous waste contractors for incineration or deep-well injection .

How does the electronic effect of the chlorofluoro substituent influence the reactivity of this compound in nucleophilic substitutions?

Advanced Question

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing chloro and fluoro groups activate the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

- Experimental Validation :

Kinetic Studies : Compare reaction rates with non-halogenated analogs (e.g., N,N-Diethylacetamide) using nucleophiles like amines or Grignard reagents.

Computational Modeling : DFT calculations to map electrostatic potential surfaces and LUMO localization .

What strategies can optimize the yield of this compound in large-scale syntheses?

Advanced Question

- Methodological Answer :

- Process Optimization :

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.

Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.